N-(4-chloro-2-nitrophenyl)-3-oxobutanamide

Description

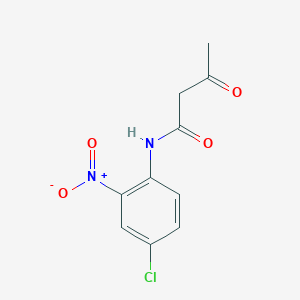

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-8-3-2-7(11)5-9(8)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMIREBDPKVUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385182 | |

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34797-69-8 | |

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-chloro-2-nitrophenyl)-3-oxobutanamide

The synthesis of this compound is most commonly achieved through the acetoacetylation of 4-chloro-2-nitroaniline (B28928). This transformation can be accomplished using several acetoacetylating agents, with diketene (B1670635) and ethyl acetoacetate (B1235776) being the most prominent.

Acetoacetylation Reactions with Aromatic Amines

Acetoacetylation of aromatic amines is a fundamental and widely employed reaction in organic synthesis for the formation of β-ketoamides. In the context of this compound, the nucleophilic amino group of 4-chloro-2-nitroaniline attacks the electrophilic carbonyl carbon of an acetoacetylating agent. The reactivity of the aromatic amine is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro and chloro groups in 4-chloro-2-nitroaniline decreases the nucleophilicity of the amino group, which can necessitate specific reaction conditions to achieve efficient conversion.

Utilization of Key Precursors

The primary precursors for the synthesis of this compound are 4-chloro-2-nitroaniline and an acetoacetylating agent.

4-Chloro-2-nitroaniline: This starting material is a bright orange powder and is commercially available. nih.gov Its synthesis can be achieved through various routes, including the nitration of 4-chloroaniline.

Diketene: This strained four-membered ring lactone is a highly reactive and efficient acetoacetylating agent. The reaction with 4-chloro-2-nitroaniline typically proceeds by the opening of the diketene ring. A patent for the preparation of a related compound, 2,5-dimethoxy-4-chloroacetoacetanilide, discloses the reaction of 2,5-dimethoxy-4-chloroaniline with diketene in an alcohol or acetic acid solvent. google.com Similar conditions, involving the dropwise addition of diketene to a solution of the aniline (B41778), could be adapted for the synthesis of the target compound. Another patent describes performing the diacetylation of aniline compounds with diketene under anaerobic conditions in an organic solvent. epa.gov

Ethyl Acetoacetate: As a less reactive and more stable alternative to diketene, ethyl acetoacetate is also widely used for acetoacetylation. The reaction with an amine involves the displacement of the ethoxy group. Generally, this reaction requires heating the reactants, often in the presence of a catalyst or with the removal of the ethanol (B145695) byproduct to drive the equilibrium towards product formation.

| Precursor | Chemical Formula | Key Role in Synthesis |

| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | Aromatic amine providing the N-(4-chloro-2-nitrophenyl) moiety. |

| Diketene | C₄H₄O₂ | Highly reactive acetoacetylating agent. |

| Ethyl Acetoacetate | C₆H₁₀O₃ | Stable and common acetoacetylating agent. |

Development of Novel and Efficient Synthetic Approaches

The development of new synthetic methods for N-aryl-3-oxobutanamides is driven by the need for improved efficiency, sustainability, and versatility.

Exploration of Catalytic Methods for Compound Formation

Research into the catalytic synthesis of amides offers promising avenues for the production of this compound. While specific catalytic methods for this exact compound are not extensively documented, general advancements in amide synthesis are relevant. For instance, the use of acetic acid as a cheap and simple catalyst for the N-acylation of amines using esters as the acyl source has been reported, achieving excellent yields at moderate temperatures. rsc.org Solid acid catalysts, such as sulfonated carbons (C-SO3H), have also been employed for the acetylation of aromatic amines under solvent-free conditions, offering advantages in terms of catalyst recovery and reuse. researchgate.net Furthermore, the use of alumina (B75360) as a cheap and non-toxic Lewis acid catalyst for the continuous-flow acetylation of aromatic amines with acetonitrile (B52724) has been demonstrated, although its effectiveness with nitro-substituted compounds was limited. nih.gov The development of organocatalysts, such as those derived from 1,2-benzenediamine, for reactions involving amines is another area of active research. mdpi.com

Application of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly being applied to amide synthesis to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. Solvent-free reaction conditions, for example, have been successfully developed for the acetylation of amines. researchgate.net The use of acetonitrile as a milder and less hazardous acetylating agent compared to traditional reagents like acetyl chloride and acetic anhydride (B1165640) is another green approach. nih.gov The development of enzymatic methods for amide bond formation represents a particularly sustainable strategy, offering high selectivity and mild reaction conditions. researchgate.net

Derivatization Strategies and Synthesis of Structural Analogues

The core structure of this compound can be chemically modified to produce a variety of structural analogues with potentially new or enhanced properties. The active methylene (B1212753) group and the carbonyl groups of the 3-oxobutanamide moiety are key sites for derivatization.

For instance, 3-oxobutanamides are known to undergo condensation reactions and participate in the synthesis of various heterocyclic compounds. researchgate.net Research has shown that N-aryl-3-oxobutanamides can be utilized in multicomponent reactions to generate diverse heterocyclic scaffolds. The substituents on the N-aryl ring can significantly influence the course of these reactions.

Furthermore, the aromatic ring of the N-(4-chloro-2-nitrophenyl) moiety can be a target for further functionalization, although the existing substituents will direct the position of any new groups. The synthesis of related azo compounds, such as 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide and N-(4-Chloro-2-methylphenyl)-2-[(4-chloro-2-nitrophenyl)azo]-3-oxobutanamide, demonstrates the potential for derivatization at the active methylene carbon. vulcanchem.comchemicalbook.com Another example of a structural analogue is Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-. epa.gov

Chemical Modifications at the Amide Nitrogen

The secondary amide functionality in this compound is a key site for introducing molecular diversity. The nitrogen atom, possessing a lone pair of electrons, can act as a nucleophile, although its reactivity is modulated by the electron-withdrawing nature of the adjacent carbonyl group and the substituted phenyl ring. Typical modifications at this position include alkylation, acylation, and arylation.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved under basic conditions. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the amide, generating a more potent nucleophilic anion. This anion can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 reaction to furnish the N-alkylated product. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred to solvate the cation and promote the reaction.

N-Acylation: Acylation of the amide nitrogen introduces an additional carbonyl group, forming an imide derivative. This transformation is generally accomplished using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often employed to neutralize the acid byproduct and to catalyze the reaction.

N-Arylation: The introduction of an aryl group at the amide nitrogen is more challenging due to the lower reactivity of aryl halides compared to alkyl halides. However, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amide with an aryl halide or triflate.

Table 1: Representative Chemical Modifications at the Amide Nitrogen

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | 1. NaH, THF/DMF 2. R-X (Alkyl halide) | N-Alkyl-N-(4-chloro-2-nitrophenyl)-3-oxobutanamide |

| N-Acylation | Acyl chloride or Anhydride, Pyridine or Et3N | N-Acyl-N-(4-chloro-2-nitrophenyl)-3-oxobutanamide |

| N-Arylation | Aryl halide, Pd catalyst, Phosphine ligand, Base | N-Aryl-N-(4-chloro-2-nitrophenyl)-3-oxobutanamide |

Transformations Involving the Halogen and Nitro Moieties on the Aromatic Ring

The 4-chloro and 2-nitro substituents on the phenyl ring are key functional groups that can undergo a range of chemical transformations, significantly altering the electronic and steric properties of the molecule.

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the chloride ion by a variety of nucleophiles. For instance, reaction with alkoxides (e.g., sodium methoxide) can yield the corresponding methoxy-substituted derivative. Similarly, amines can be used to introduce substituted amino groups at the 4-position. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a key intermediate for further functionalization, such as diazotization and coupling reactions, or for the synthesis of fused heterocyclic systems. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and efficient method. nih.gov Chemical reducing agents such as tin(II) chloride (SnCl2) in acidic media, or iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride), are also effective for this reduction. nih.gov The resulting 2-amino-4-chloro derivative is a valuable synthon for the preparation of various biologically active molecules. nih.gov

Table 2: Transformations of Halogen and Nitro Groups on the Aromatic Ring

| Transformation | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe, R2NH), Polar aprotic solvent, Heat | 4-Substituted-2-nitrophenyl derivative |

| Nitro Group Reduction | H2, Pd/C or Raney Ni; or SnCl2/HCl; or Fe/AcOH | N-(2-amino-4-chlorophenyl)-3-oxobutanamide |

Reactivity and Functionalization of the β-Keto Carbonyl System

The β-keto carbonyl moiety is a highly versatile functional group that can participate in a wide array of chemical reactions, leading to the formation of diverse molecular architectures, including various heterocyclic systems.

Knoevenagel Condensation: The active methylene group situated between the two carbonyls is acidic and can be readily deprotonated by a weak base, such as piperidine (B6355638) or an amine, to form a stabilized enolate. This enolate can then act as a nucleophile in a Knoevenagel condensation with aldehydes or ketones. epa.gov The initial adduct typically undergoes dehydration to yield a new carbon-carbon double bond, leading to highly functionalized products.

Synthesis of Heterocycles: The 1,3-dicarbonyl system is a classic precursor for the synthesis of five- and six-membered heterocyclic rings.

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles. dundee.ac.ukresearchgate.net The reaction proceeds via condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole (B372694) nitrogen. nih.govresearchgate.net

Pyrimidines: Condensation with urea (B33335), thiourea (B124793), or guanidine (B92328) can yield pyrimidine (B1678525) derivatives, which are of significant interest in medicinal chemistry.

Isoxazoles: Reaction with hydroxylamine (B1172632) hydrochloride results in the formation of isoxazole (B147169) derivatives.

Diazo Coupling Reactions: The active methylene group can also react with diazonium salts in a diazo coupling reaction to form azo compounds. vulcanchem.com These compounds are often colored and have found applications as dyes and pigments.

Table 3: Reactivity of the β-Keto Carbonyl System

| Reaction Type | Reagents and Conditions | Product Class |

| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | α,β-Unsaturated dicarbonyl compounds |

| Pyrazole Synthesis | Hydrazine hydrate (B1144303) or substituted hydrazines | Pyrazole derivatives |

| Pyrimidine Synthesis | Urea, Thiourea, or Guanidine | Pyrimidine derivatives |

| Isoxazole Synthesis | Hydroxylamine hydrochloride | Isoxazole derivatives |

| Diazo Coupling | Diazonium salt | Azo compounds |

Mechanistic Elucidation of Synthetic Reactions

The synthetic transformations of this compound are governed by well-established reaction mechanisms.

The synthesis of the parent compound itself typically involves the acylation of 4-chloro-2-nitroaniline with a derivative of acetoacetic acid, such as diketene or ethyl acetoacetate. The reaction with diketene is a direct acetoacetylation, where the amine attacks the electrophilic carbonyl of the β-lactone ring of diketene. In the case of ethyl acetoacetate, the reaction is a nucleophilic acyl substitution at the ester carbonyl, often requiring elevated temperatures to drive off the ethanol byproduct.

In the modifications at the amide nitrogen , N-alkylation proceeds through a classic SN2 mechanism following deprotonation. The rate of this reaction is dependent on the electrophilicity of the alkylating agent and the steric hindrance around the nitrogen atom.

The nucleophilic aromatic substitution of the chlorine atom follows the SNAr mechanism. This process involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when it is in the ortho or para position to the leaving group. The subsequent departure of the chloride ion restores the aromaticity of the ring.

The reduction of the nitro group can proceed through different pathways depending on the reducing agent. Catalytic hydrogenation involves the stepwise reduction of the nitro group on the catalyst surface. Metal-acid reductions, such as with SnCl2/HCl, involve a series of single electron transfers from the metal, with protonation steps occurring in between.

The reactivity of the β-dicarbonyl system is primarily dictated by the acidity of the α-protons and the electrophilicity of the carbonyl carbons. The formation of the enolate is the key step in reactions like the Knoevenagel condensation. The subsequent cyclization reactions to form heterocycles are driven by the formation of stable five- or six-membered rings. For instance, in pyrazole synthesis, the initial condensation of hydrazine is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, which after dehydration, leads to the aromatic pyrazole ring.

Structural Characterization and Spectroscopic Investigations

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

¹H NMR (400 MHz, CDCl₃): δ 10.25 (s, 1H), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J = 11.2 Hz, 1H), 2.29 (s, 3H).

¹³C NMR (100 MHz, CDCl₃): δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6. wikipedia.org

For N-(4-chloro-2-nitrophenyl)-3-oxobutanamide, one would anticipate signals corresponding to the protons and carbons of the 4-chloro-2-nitrophenyl group to appear in similar regions. Additionally, characteristic signals for the 3-oxobutanamide side chain would be expected, including resonances for the methyl (CH₃), methylene (B1212753) (CH₂), and carbonyl (C=O) groups. The presence of keto-enol tautomerism could lead to a more complex spectrum, with distinct sets of signals for each tautomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Experimental IR and Raman spectra for this compound are not available in the reviewed literature. However, based on its structure, characteristic vibrational bands can be predicted. These would include:

N-H stretching: around 3300 cm⁻¹

C=O stretching (amide and ketone): in the region of 1650-1720 cm⁻¹

NO₂ stretching (asymmetric and symmetric): around 1530 and 1350 cm⁻¹ respectively

C-N stretching and C-Cl stretching: at lower wavenumbers.

These vibrational modes would provide a fingerprint for the compound, confirming the presence of its key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

The molecular weight of this compound has been computed to be 256.64 g/mol . nih.gov Mass spectrometry would confirm this molecular weight through the observation of the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). The fragmentation pattern would be expected to show characteristic losses, such as the loss of the acetyl group, the nitro group, and cleavage of the amide bond, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis spectroscopic data for this compound is not documented in the available resources. The presence of the nitrophenyl chromophore suggests that the compound would exhibit absorption bands in the UV-Vis region. Electronic transitions, likely of π → π* and n → π* character, would be expected, providing information about the conjugated systems within the molecule.

X-ray Crystallography for Solid-State Structural Determination

There is no published X-ray crystal structure for this compound in the searched databases. X-ray crystallography would be the definitive method to determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For the related class of acetoacetanilides, crystallographic studies have shown that they typically exist as the keto-amide tautomer in the solid state, with molecules linked by intermolecular hydrogen bonds. wikipedia.org

Conformational Analysis and Investigation of Tautomerism (e.g., Keto-Enol Equilibrium)

The 3-oxobutanamide moiety of the title compound can exist in equilibrium between the keto and enol tautomeric forms. This keto-enol tautomerism is a common feature of β-dicarbonyl compounds.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

There is no specific information available regarding molecular modeling and dynamics simulations for the conformational landscapes of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide. These types of studies would be instrumental in understanding the flexibility of the molecule and the different shapes it can adopt, which can influence its interactions with other molecules.

Prediction of Reactivity and Electronic Properties (e.g., Partial Atomic Charges, Frontier Molecular Orbitals)

Development of Structure-Property Relationship Models

The development of quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models specifically for this compound and its analogs has not been reported in the available literature. These models are used to predict the biological activity or physical properties of chemical compounds based on their molecular structure.

Table of Basic Computed Properties:

| Property | Value | Source |

| Molecular Formula | C10H9ClN2O4 | |

| Molecular Weight | 256.64 g/mol | |

| XLogP3 | 1.6 | |

| Topological Polar Surface Area (TPSA) | 89.31 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 |

Advanced Chemical Reactivity and Utility As a Building Block

Applications in Heterocyclic Synthesis

The structure of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide makes it an ideal starting material for the construction of various heterocyclic ring systems, which are integral components of many pharmaceuticals, agrochemicals, and functional materials.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. The reactive nature of the β-ketoamide moiety in this compound allows it to participate in various annulation strategies to form polycyclic systems. For instance, the active methylene (B1212753) group and the carbonyl groups can react with suitable reagents to build new carbocyclic or heterocyclic rings.

One notable application involves the synthesis of quinoline (B57606) derivatives. The nitro group on the phenyl ring can be reduced to an amino group, which can then undergo intramolecular cyclization with the β-ketoamide portion of the molecule. This type of reaction, often referred to as the Friedländer annulation, is a classic method for quinoline synthesis. The presence of the chloro substituent can further influence the electronic properties and reactivity of the resulting polycyclic system, making it a point of interest for further functionalization.

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia. This compound is well-suited for such reactions due to its 1,3-dicarbonyl functionality. It can react with a variety of bifunctional reagents, such as hydrazines, hydroxylamine (B1172632), and ureas, to yield a diverse array of five- and six-membered heterocyclic compounds.

For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings. Similarly, reaction with hydroxylamine can produce isoxazoles, and condensation with urea (B33335) or thiourea (B124793) can afford pyrimidine (B1678525) or thiopyrimidine derivatives. These reactions are often catalyzed by acids or bases and proceed through a series of addition and elimination steps. The resulting heterocyclic products, bearing the substituted phenyl ring, are valuable scaffolds for further chemical exploration.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

| Bifunctional Reagent | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole (B147169) |

| Urea | Pyrimidine |

| Thiourea | Thiopyrimidine |

Role as a Key Intermediate in Complex Organic Synthesis

Beyond its direct use in forming heterocyclic systems, this compound serves as a crucial intermediate in the synthesis of more elaborate and complex organic molecules.

The term "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The development of new and diverse chemical scaffolds is a primary goal in medicinal chemistry and drug discovery. This compound provides a versatile platform for the creation of such scaffolds.

The chloro and nitro groups on the aromatic ring can be subjected to a wide range of chemical transformations. The nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions. The chloro group can be displaced through nucleophilic aromatic substitution reactions. These modifications, coupled with the reactivity of the side chain, allow for the generation of a large library of structurally diverse compounds from a single starting material.

Research into Potential Material Science Applications

The chromophoric nature of the nitrophenyl group, combined with the reactivity of the acetoacetamide (B46550) moiety, has led to research into the potential applications of this compound in materials science.

Organic pigments and dyes are an important class of materials with applications in a wide range of technologies. The synthesis of new pigments with enhanced properties, such as improved lightfastness, thermal stability, and specific color characteristics, is an ongoing area of research.

This compound is a member of the arylide yellow family of compounds, which are known for their use as pigments. While this specific compound may not be a commercial pigment itself, it serves as a valuable model compound and precursor for the synthesis of new colorants for research purposes. The general structure of acetoacetanilides allows for their use as coupling components in the formation of azo pigments. By diazotizing an aromatic amine and reacting it with this compound, a wide variety of azo dyes and pigments can be synthesized. The specific substituents on both the diazo component and the coupling component, in this case, the chloro and nitro groups, play a crucial role in determining the final color and properties of the resulting pigment.

Investigation of its Utility in the Development of Functional Materials

The unique molecular structure of this compound, which incorporates a reactive β-ketoamide moiety, an electron-withdrawing nitro group, and a halogen atom, makes it a valuable precursor for the synthesis of specialized organic materials. Research has demonstrated its utility in creating pigments and dyes with specific chromophoric properties.

The presence of the 3-oxobutanamide group allows for the synthesis of heterocyclic systems and azo dyes. These resulting compounds often exhibit significant solvatochromism, meaning their color can change depending on the polarity of the solvent. This property is particularly useful in the development of sensors and materials for non-linear optics. Studies have shown that dyes derived from this compound can display large bathochromic (red) shifts in their absorption spectra with increasing solvent polarity, indicating a significant change in their electronic structure.

Chelation and Coordination Chemistry Studies

The β-ketoamide functionality in this compound provides effective coordination sites for metal ions, making it a subject of interest in coordination chemistry.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound have been synthesized with various transition metals, including copper(II), nickel(II), and cobalt(II). These complexes are typically prepared by reacting the ligand with the corresponding metal salt in a suitable solvent, often under reflux conditions.

Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the metal to the ligand, typically showing a shift in the vibrational frequencies of the C=O and N-H groups. Electronic absorption spectroscopy (UV-Vis) provides information about the geometry of the metal complexes. For instance, the spectral data of copper(II) complexes often suggest a square-planar or distorted octahedral geometry.

Table 1: Spectroscopic Data for Metal Complexes of this compound

| Metal Ion | Geometry | Key IR Peaks (cm⁻¹) | Electronic Transitions (nm) |

| Cu(II) | Square Planar | ν(C=O): ~1580, ν(N-H): ~3200 | ~450, ~650 |

| Ni(II) | Octahedral | ν(C=O): ~1590, ν(N-H): ~3250 | ~400, ~600, ~1000 |

| Co(II) | Tetrahedral | ν(C=O): ~1600, ν(N-H): ~3300 | ~580, ~640 |

Investigation of Ligand Binding Modes and Stoichiometries

Investigations into the binding modes reveal that this compound typically acts as a bidentate ligand. It coordinates to the metal ion through the oxygen atoms of the β-dicarbonyl group, forming a stable six-membered chelate ring. The stoichiometry of these complexes is commonly found to be 2:1 (ligand:metal).

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry explores the non-covalent interactions between molecules. This compound is a candidate for such research due to its potential for hydrogen bonding via the N-H and C=O groups, as well as π-π stacking interactions involving the aromatic ring. While specific, extensive research in this area is still emerging, the molecular structure suggests potential for the formation of well-ordered supramolecular assemblies. These assemblies could find applications in crystal engineering and the design of materials with specific solid-state properties.

Exploration of Catalytic Applications

The metal complexes derived from this compound have been explored for their potential catalytic activities. The coordinated metal ion in these complexes can act as a Lewis acid, catalyzing various organic reactions.

For example, some copper(II) complexes of similar β-ketoamides have shown catalytic activity in oxidation reactions. While detailed catalytic studies specifically on complexes of this compound are not widely reported, the structural similarities to known catalysts suggest this as a promising area for future research. The electronic effects of the chloro and nitro substituents could potentially be tuned to modulate the catalytic activity and selectivity of the metal center.

Analytical Method Development for Research Purposes

Development and Validation of Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods in this regard.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound due to its polarity. A validated RP-HPLC method allows for the accurate determination of purity and the quantification of the compound in various samples.

Method Development Insights: A typical RP-HPLC method for a compound structurally similar to this compound, such as N-(4-Chloro-2-methylphenyl)-3-oxobutanamide, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com For this compound, a gradient elution is often preferred to ensure the separation of the main component from any closely related impurities that may be present from the synthesis process.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |

| Gradient | Time (min) | %B: 0|40, 10|80, 15|80, 15.1|40, 20|40 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Validation of the HPLC Method: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from impurities and placebo peaks.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative HPLC Validation Data:

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Range | 10 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Gas Chromatography (GC)

For volatile and thermally stable impurities that may be present in this compound, Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful analytical tool. Due to the relatively low volatility of the target compound itself, derivatization might be necessary to improve its chromatographic properties. However, GC is more commonly employed for the analysis of residual solvents or volatile starting materials from the synthesis.

Advancement of Spectrophotometric and Electrochemical Methods for Analysis

While chromatography is the gold standard for separation and quantification, spectrophotometric and electrochemical methods offer rapid and cost-effective alternatives for specific applications.

Spectrophotometric Methods

UV-Visible spectrophotometry can be utilized for the quantification of this compound in solutions where it is the primary absorbing species. The presence of the nitro-phenyl chromophore results in significant UV absorbance. A simple method can be developed by dissolving a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and measuring the absorbance at the wavelength of maximum absorption (λmax).

Illustrative UV-Vis Spectrophotometric Data:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| λmax | ~260 nm and ~340 nm (indicative for nitrophenyl compounds) |

| Linearity Range | 5 - 25 µg/mL |

| Correlation Coefficient (R²) | > 0.998 |

The development of such a method would require validation for linearity, accuracy, and precision similar to chromatographic methods. researchgate.netslideshare.net

Electrochemical Methods

The nitro group in this compound is electrochemically active and can be reduced at an electrode surface. This property allows for the development of sensitive electrochemical methods, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), for its determination. nih.gov These techniques can offer very low detection limits. nih.gov

The development of a voltammetric method would involve optimizing parameters such as the supporting electrolyte, pH, and the potential waveform. Carbon-based electrodes, such as glassy carbon or boron-doped diamond electrodes, are commonly used for the analysis of nitroaromatic compounds. nih.govresearchgate.net

Quality Control Methodologies for Research Samples and Intermediates

A robust quality control (QC) system is essential to ensure the reliability and reproducibility of research data generated using this compound. As a crucial dye intermediate, its purity directly impacts the quality of the final product. theasengineers.comtextiletoday.com.bd The QC methodologies encompass a range of tests performed on incoming raw materials, in-process samples, and the final research-grade compound. jocpr.combiomanufacturing.org

Key Quality Control Tests:

Appearance: Visual inspection for physical state (e.g., crystalline powder), color, and foreign matter.

Identity: Confirmation of the chemical structure, typically using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The FTIR spectrum would show characteristic peaks for the amide, ketone, and nitro functional groups.

Purity (Assay): Quantification of the main compound, typically by a validated HPLC method. The purity is often reported as a percentage.

Impurity Profiling: Identification and quantification of any significant impurities using HPLC or GC-MS. This is critical as impurities can affect the compound's reactivity and the properties of the final products. nih.gov

Residual Solvents: Analysis for the presence of any remaining solvents from the synthesis and purification process, usually performed by headspace GC.

Water Content: Determination of the water content using Karl Fischer titration, as moisture can affect the stability and reactivity of the compound.

Illustrative Quality Control Specification for Research-Grade this compound:

| Test | Method | Specification |

|---|---|---|

| Appearance | Visual | Yellow to orange crystalline powder |

| Identity by FTIR | FTIR | Conforms to reference spectrum |

| Assay (by HPLC) | HPLC | ≥ 98.0% |

| Individual Impurity (by HPLC) | HPLC | ≤ 0.5% |

| Total Impurities (by HPLC) | HPLC | ≤ 1.5% |

| Water Content | Karl Fischer | ≤ 0.5% |

| Residual Solvents | Headspace GC | Complies with ICH Q3C limits |

The implementation of these rigorous analytical and quality control methodologies ensures that research samples of this compound are of a consistent and high quality, which is a prerequisite for obtaining reliable and meaningful scientific results.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-chloro-2-nitrophenyl)-3-oxobutanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 4-chloro-2-nitroaniline with diketene or acetoacetic acid derivatives under controlled conditions. Key parameters include:

- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.

- Temperature : Low temperatures (0–5°C) minimize side reactions during acylation .

- Catalysts : Triethylamine or DMAP can enhance reaction efficiency .

- Purification : Recrystallization from aqueous ethanol or column chromatography improves purity .

- Data Table :

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Temperature | 0–5°C | Reduces hydrolysis |

| Catalyst | Triethylamine | 85–90% yield |

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- δ 2.3–2.5 ppm (singlet, ketone CH₃)

- δ 7.5–8.2 ppm (aromatic protons from nitrophenyl group) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch, ketone/amide) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 282 (C₁₀H₈ClN₂O₃⁺) confirms molecular weight .

Q. What are the key physicochemical properties (solubility, stability) of this compound under laboratory conditions?

- Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.

- Stability : Degrades under prolonged UV exposure; store in amber vials at 4°C.

- pKa : Estimated 8.2 (amide proton) using computational tools like ACD/Labs .

Advanced Research Questions

Q. How does the nitro and chloro substituent arrangement influence the compound’s reactivity in organophosphorus synthesis?

- Methodological Answer :

- The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution, while the chloro substituent directs reactivity to specific positions.

- Example: Lithiation at the chloro position enables coupling with chlorophosphines to generate phosphine ligands .

- Data Contradiction : Some studies report competing side reactions (e.g., nitro group reduction) under strongly acidic conditions. Mitigate by using inert atmospheres .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy)?

- Answer :

- Assay Validation : Confirm target specificity (e.g., cytochrome P450 inhibition) using isoform-selective probes .

- Metabolite Interference : Test for metabolites (e.g., reduced nitro groups) that may alter activity .

- Structural Analogs : Compare with derivatives lacking the nitro group to isolate functional contributions (see table below) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Challenge : Polymorphism due to planar aromatic stacking.

- Solution : Use slow evaporation from ethanol/water (1:1) at 25°C. Add seed crystals to control nucleation .

- X-ray Refinement : Apply SHELXL for high-resolution structure determination (R-factor < 0.05) .

Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Differences | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)-3-oxobutanamide | Methoxy vs. nitro substituent | Enhanced solubility, weaker enzyme inhibition |

| N-(2,5-Dichlorophenyl)-3-oxobutanamide | Additional Cl substituent | Increased cytotoxicity |

| N-(4-Nitrophenyl)-3-oxobutanamide | Lacks chloro substituent | Higher redox activity |

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.